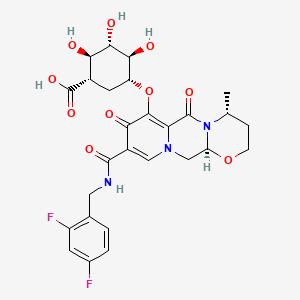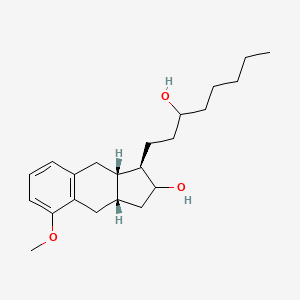
Descarboxy Treprostinil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Descarboxy Treprostinil is a derivative of Treprostinil, a synthetic analog of prostacyclin. Prostacyclins are a group of bioactive lipids that play a crucial role in vasodilation and inhibition of platelet aggregation. Treprostinil is primarily used in the treatment of pulmonary arterial hypertension, a condition characterized by high blood pressure in the arteries of the lungs. This compound retains many of the beneficial properties of Treprostinil but with some structural modifications that may enhance its pharmacological profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Descarboxy Treprostinil involves several key steps, including Claisen rearrangement and catalytic Pauson-Khand reactions. The Claisen rearrangement is performed in a plug flow reactor, which allows for improved yields and selectivity. This reaction involves the rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound under thermal conditions . The Pauson-Khand reaction, which involves the cyclization of an alkyne, an alkene, and carbon monoxide in the presence of a cobalt catalyst, is also performed in a continuous flow reactor to ensure high efficiency and safety .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors is particularly advantageous in industrial settings as it allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process typically involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the product.
Análisis De Reacciones Químicas
Types of Reactions: Descarboxy Treprostinil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Descarboxy Treprostinil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of prostacyclin analogs and their chemical properties.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential use in the treatment of pulmonary arterial hypertension and other cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Descarboxy Treprostinil exerts its effects primarily through the activation of prostacyclin receptors on the surface of vascular endothelial cells. This activation leads to the production of cyclic adenosine monophosphate (cAMP), which in turn causes vasodilation and inhibition of platelet aggregation . The molecular targets of this compound include the prostacyclin receptor (IP receptor) and various downstream signaling molecules involved in the cAMP pathway .
Comparación Con Compuestos Similares
Treprostinil: The parent compound, used in the treatment of pulmonary arterial hypertension.
Iloprost: Another prostacyclin analog used for similar indications.
Epoprostenol: A synthetic prostacyclin with a short half-life, requiring continuous intravenous infusion.
Comparison: Descarboxy Treprostinil is unique in its structural modifications, which may enhance its stability and pharmacological profile compared to Treprostinil. Unlike Epoprostenol, this compound does not require continuous intravenous infusion, making it more convenient for patients . Additionally, its stability and efficacy may be superior to Iloprost, providing a potential advantage in clinical settings .
Propiedades
IUPAC Name |
(1R,3aS,9aS)-1-(3-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-3-4-5-8-17(23)10-11-18-19-12-15-7-6-9-22(25-2)20(15)13-16(19)14-21(18)24/h6-7,9,16-19,21,23-24H,3-5,8,10-14H2,1-2H3/t16-,17?,18+,19-,21?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKGVQFKRMEKJX-NWSYQISNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(CC[C@@H]1[C@H]2CC3=C(C[C@H]2CC1O)C(=CC=C3)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
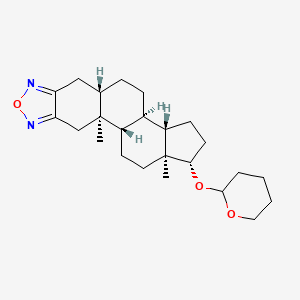
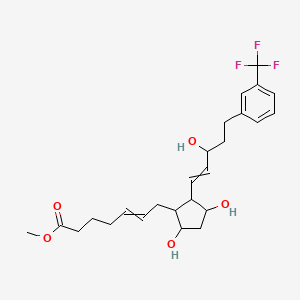

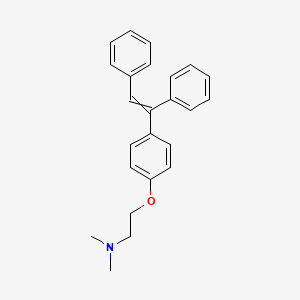
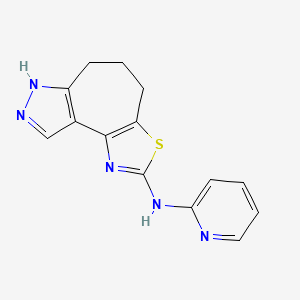

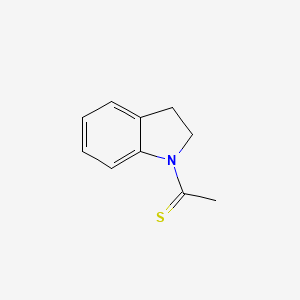
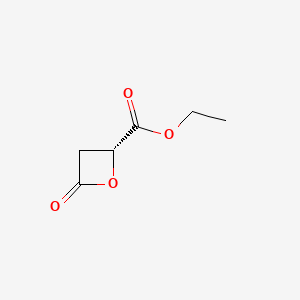
![1H-Naphtho[2,3-D][1,2,3]triazol-1-amine](/img/structure/B580086.png)
![(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580088.png)
![(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580089.png)
![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)
![[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B580097.png)
